Cas no 2097862-08-1 (N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide)

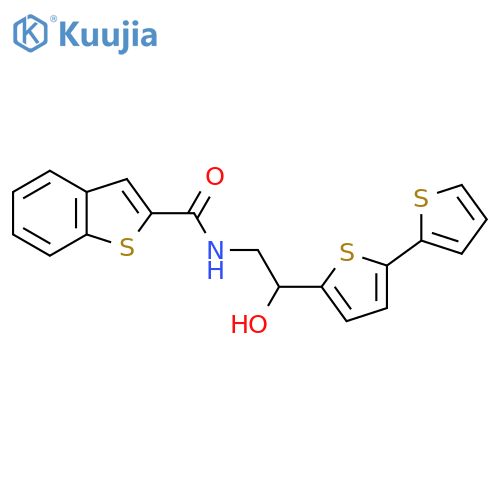

2097862-08-1 structure

商品名:N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide

N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide

- N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide

- F6517-2278

- 2097862-08-1

- AKOS032459555

- N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide

-

- インチ: 1S/C19H15NO2S3/c21-13(15-7-8-17(25-15)16-6-3-9-23-16)11-20-19(22)18-10-12-4-1-2-5-14(12)24-18/h1-10,13,21H,11H2,(H,20,22)

- InChIKey: MAMVYGPBJPSXJU-UHFFFAOYSA-N

- ほほえんだ: S1C(C2=CC=CS2)=CC=C1C(CNC(C1=CC2C=CC=CC=2S1)=O)O

計算された属性

- せいみつぶんしりょう: 385.02649224g/mol

- どういたいしつりょう: 385.02649224g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 478

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 134Ų

N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6517-2278-1mg |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide |

2097862-08-1 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6517-2278-10μmol |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide |

2097862-08-1 | 10μmol |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6517-2278-3mg |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide |

2097862-08-1 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6517-2278-2μmol |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide |

2097862-08-1 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6517-2278-2mg |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide |

2097862-08-1 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6517-2278-5μmol |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide |

2097862-08-1 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6517-2278-25mg |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide |

2097862-08-1 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6517-2278-30mg |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide |

2097862-08-1 | 30mg |

$119.0 | 2023-09-08 | ||

| Life Chemicals | F6517-2278-100mg |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide |

2097862-08-1 | 100mg |

$248.0 | 2023-09-08 | ||

| Life Chemicals | F6517-2278-75mg |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide |

2097862-08-1 | 75mg |

$208.0 | 2023-09-08 |

N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

2097862-08-1 (N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide) 関連製品

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量